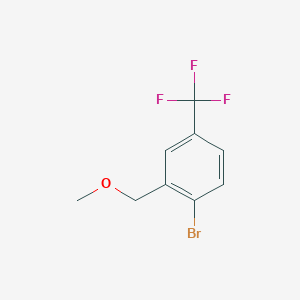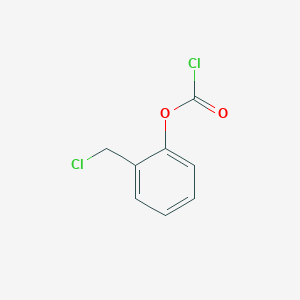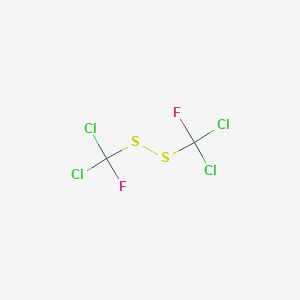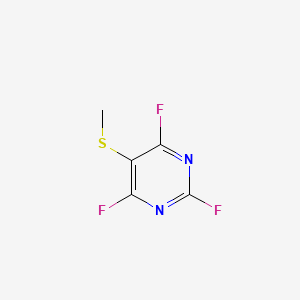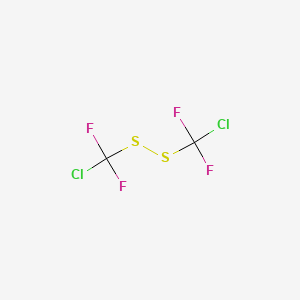
Bis(chlorodifluoromethyl)disulfide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(chlorodifluoromethyl)disulfide, 95% (BDD) is an organic compound with the chemical formula C2Cl2F2S2. It is a colorless, odorless, and non-flammable solid. BDD is a versatile and useful compound in organic synthesis and has been used in a variety of applications in the scientific and industrial fields.
Aplicaciones Científicas De Investigación
Bis(chlorodifluoromethyl)disulfide, 95% is widely used in a variety of scientific research applications, such as organic synthesis, spectroscopy, and chromatography. It is also used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. Bis(chlorodifluoromethyl)disulfide, 95% has been used in the preparation of fluorinated compounds, as well as in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of Bis(chlorodifluoromethyl)disulfide, 95% is based on its ability to react with other compounds to form new compounds. Bis(chlorodifluoromethyl)disulfide, 95% can react with other compounds through a variety of reactions, including nucleophilic substitution reactions, electrophilic substitution reactions, and radical-mediated reactions. The reaction of Bis(chlorodifluoromethyl)disulfide, 95% with other compounds is typically carried out at temperatures between 50-100°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(chlorodifluoromethyl)disulfide, 95% are not well understood. However, studies have shown that Bis(chlorodifluoromethyl)disulfide, 95% can have a variety of effects on the human body, including changes in blood pressure, heart rate, and respiration rate. Bis(chlorodifluoromethyl)disulfide, 95% has also been shown to have an effect on the nervous system, causing alterations in the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(chlorodifluoromethyl)disulfide, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for long periods of time without significant degradation. Bis(chlorodifluoromethyl)disulfide, 95% is also non-toxic and non-flammable, making it safe to use in the laboratory. However, Bis(chlorodifluoromethyl)disulfide, 95% is a relatively expensive compound, and it can be difficult to obtain in large quantities.
Direcciones Futuras
The future of Bis(chlorodifluoromethyl)disulfide, 95% is promising, as it has the potential to be used in a variety of applications. Bis(chlorodifluoromethyl)disulfide, 95% could be used in the development of new pharmaceuticals, as well as in the synthesis of new materials. Additionally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new catalysts and reagents for use in organic synthesis. Bis(chlorodifluoromethyl)disulfide, 95% could also be used to create new polymers and fluorinated compounds. Finally, Bis(chlorodifluoromethyl)disulfide, 95% could be used to create new spectroscopic techniques and chromatographic methods.
Métodos De Síntesis
The most common method of synthesizing Bis(chlorodifluoromethyl)disulfide, 95% is by reacting chlorodifluoromethane (CHClF2) with sulfur dichloride (SCl2) in an inert atmosphere. This reaction is usually carried out at temperatures between 100-150°C and yields a 95% pure Bis(chlorodifluoromethyl)disulfide, 95% product. Other methods of synthesis include the reaction of sulfur dichloride with thionyl chloride (SOCl2) or sulfur monochloride (SCl).
Propiedades
IUPAC Name |
chloro-[[chloro(difluoro)methyl]disulfanyl]-difluoromethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(5,6)9-10-2(4,7)8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLNCJRTYIMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(SSC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540752 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692-58-0 |
Source


|
| Record name | Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

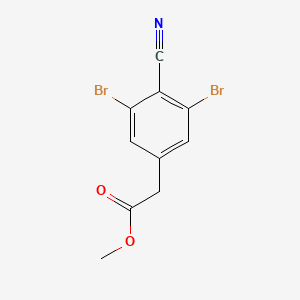
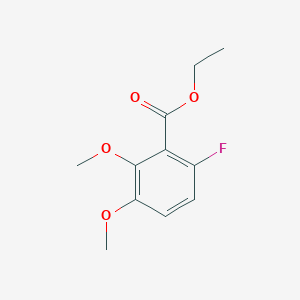

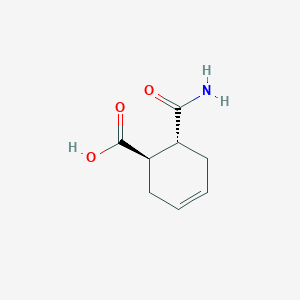
![(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6301660.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)
